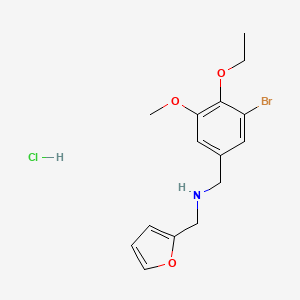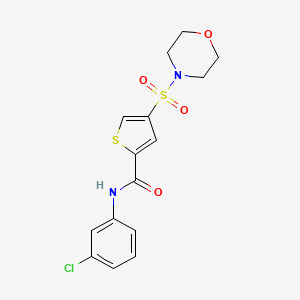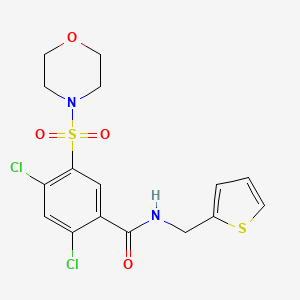
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide
Overview
Description
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide, commonly known as MNSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNSB belongs to the class of sulfonamide compounds and is primarily used in the field of medicinal chemistry for drug discovery and development.
Mechanism of Action
The mechanism of action of MNSB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. MNSB has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. MNSB has also been found to inhibit the activity of the protein kinase C, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
MNSB has been found to have several biochemical and physiological effects on the body. Studies have shown that MNSB inhibits the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the production of hydrogen ions. MNSB has also been found to inhibit the activity of protein kinase C, which leads to a decrease in the growth and proliferation of cells.
Advantages and Limitations for Lab Experiments
MNSB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MNSB has also been found to be effective in inhibiting the activity of certain enzymes and proteins in the body, making it a useful tool for studying their function. However, there are limitations to the use of MNSB in lab experiments. It is a relatively new compound, and its effects on the body are not fully understood. MNSB may also have off-target effects, which could make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of MNSB. One direction is the development of MNSB-based drugs for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of MNSB, which could provide insights into the regulation of cell growth and proliferation. Further research is also needed to determine the safety and efficacy of MNSB in humans, which could lead to its use as a therapeutic agent in clinical settings.
Conclusion:
In conclusion, MNSB is a chemical compound that has shown promising results in several scientific research studies. It has potential applications in the field of cancer research and the treatment of other diseases. The synthesis of MNSB is a complex process that involves several steps, and its mechanism of action is not fully understood. However, further research is needed to determine its safety and efficacy in humans and to explore its potential as a therapeutic agent.
Scientific Research Applications
MNSB has shown promising results in several scientific research studies. One of the primary applications of MNSB is in the field of cancer research. Studies have shown that MNSB inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MNSB has also been found to be effective in treating other diseases such as Alzheimer's, Parkinson's, and diabetes.
properties
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonyl-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-7-8-18(27(24,25)22-11-13-26-14-12-22)15-19(16)20(23)21-10-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVAEUNWACHQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)


![2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-cyclopropylacetamide](/img/structure/B4403871.png)
![2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4403884.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)

![N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4403902.png)
![2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4403903.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4403919.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4403929.png)
![1-[3-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4403941.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4403949.png)